molecular formula C15H16ClNO3S B5734095 N-(3-chloro-4-methylphenyl)-4-ethoxybenzenesulfonamide

N-(3-chloro-4-methylphenyl)-4-ethoxybenzenesulfonamide

Cat. No.: B5734095
M. Wt: 325.8 g/mol
InChI Key: WXTCTHOMAYQQLM-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-4-ethoxybenzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research use in chemical and pharmaceutical development. As a class, benzenesulfonamides are of significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities. These compounds are known to be investigated for their potential antibacterial, anti-tumor, carbonic anhydrase inhibitory, and anti-inflammatory properties . The core structure of this compound features a sulfonamide group (-SO₂NH-) linking a 4-ethoxy-substituted benzene ring to a 3-chloro-4-methyl aniline moiety. This structure is analogous to other researched sulfonamides, such as the 4-nitro and 4-chloro substituted variants . The ethoxy group may influence the compound's electronic characteristics, lipophilicity, and subsequent interaction with biological targets, making it a valuable scaffold for structure-activity relationship (SAR) studies. Applications & Research Value: • Medicinal Chemistry Research: Serves as a key intermediate or target molecule in the synthesis and evaluation of new therapeutic agents. Researchers can utilize this compound to explore its mechanism of action, particularly in relation to enzyme inhibition pathways common to sulfonamide-based drugs . • Biological Screening: Suitable for in vitro screening assays to determine potential antibacterial, antifungal, or anticancer activities . • Chemical Synthesis: Can be used as a building block for the development of more complex chemical entities, including Schiff bases or hybrid molecules designed for specialized research applications . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-4-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3S/c1-3-20-13-6-8-14(9-7-13)21(18,19)17-12-5-4-11(2)15(16)10-12/h4-10,17H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTCTHOMAYQQLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methylphenyl)-4-ethoxybenzenesulfonamide typically involves the reaction of 3-chloro-4-methylaniline with 4-ethoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, thereby optimizing the production process.

Types of Reactions:

    Substitution Reactions: The chloro group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Major Products:

    Substitution: Formation of N-(3-substituted-4-methylphenyl)-4-ethoxybenzenesulfonamide.

    Oxidation: Formation of N-(3-chloro-4-carboxyphenyl)-4-ethoxybenzenesulfonamide.

    Reduction: Formation of N-(3-chloro-4-aminophenyl)-4-ethoxybenzenesulfonamide.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-4-ethoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-4-ethoxybenzenesulfonamide involves its interaction with bacterial enzymes, inhibiting their function and thereby preventing bacterial growth. The compound targets specific enzymes involved in the synthesis of folic acid, a vital component for bacterial DNA replication and cell division. By inhibiting these enzymes, the compound effectively halts bacterial proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Benzene Ring

Table 1: Alkoxy Group Modifications
Compound Substituent on Benzene Molecular Weight (g/mol) Key Properties/Activity Source
Target Compound 4-Ethoxy ~340 (estimated) Hypothesized increased lipophilicity -
N-(3-Chloro-4-methylphenyl)-4-methoxybenzenesulfonamide 4-Methoxy Not reported Shorter alkoxy chain; higher polarity
K67 () 4-Ethoxy (dual groups) Not reported Inhibits p62/Keap1 interaction; activates Nrf2

Key Insights :

  • The 4-ethoxy group in the target compound likely improves lipid solubility compared to 4-methoxy analogs, which may enhance bioavailability but reduce aqueous solubility .
  • In K67, dual 4-ethoxybenzenesulfonamide groups contribute to its potency as a p62/Keap1 inhibitor, suggesting the ethoxy moiety plays a critical role in binding interactions .

Variations in the Arylamine Component

Table 2: Arylamine Substituents
Compound (CAS/Reference) Arylamine Group Biological Activity Structural Impact
Target Compound 3-Chloro-4-methylphenyl Not reported Electron-withdrawing Cl and CH3 groups enhance stability
N-(3-chloro-4-methylphenyl)-1-phenylmethanesulfonamide (Y030-1471) 3-Chloro-4-methylphenyl Screening compound (anti-microbial potential inferred) Bulkier sulfonamide group reduces conformational flexibility
4-Chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide 4-Chloro + nitro groups Not reported Nitro group increases reactivity; potential cytotoxicity

Key Insights :

  • The 3-chloro-4-methylphenyl group is conserved in some antimicrobial sulfonamides (e.g., Y030-1471), implying its role in target recognition .
  • Electron-withdrawing groups (e.g., Cl, NO2) may enhance metabolic stability but could introduce toxicity risks .

Physicochemical and Structural Properties

Table 3: Structural and Physical Data
Compound (Reference) Molecular Formula Molecular Weight (g/mol) Crystallographic Data
N-(4-Methoxyphenyl)benzenesulfonamide () C13H13NO3S 263.31 Monoclinic crystal system; hydrogen-bonded dimer
N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide () C20H18F2NO4S2 454.48 Dihedral angle of 77.6° between benzene rings

Key Insights :

  • Crystallographic studies (e.g., ) reveal that sulfonamides often form hydrogen-bonded networks, which influence solubility and melting points.
  • Bulky substituents (e.g., 3-chloro-4-methylphenyl) may disrupt crystal packing, reducing melting points compared to simpler analogs .

Biological Activity

N-(3-chloro-4-methylphenyl)-4-ethoxybenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound this compound features a sulfonamide group, which is known for its ability to interact with various biological targets. The presence of the chloro and ethoxy groups enhances its solubility and reactivity, potentially influencing its biological effects.

The biological activity of this compound can be attributed to its interaction with specific enzymes and molecular targets. The sulfonamide moiety can inhibit the activity of certain enzymes by mimicking natural substrates, disrupting biochemical pathways essential for cellular function.

  • Enzyme Inhibition : The compound may act as a competitive inhibitor by binding to the active site of target enzymes or as a non-competitive inhibitor by altering enzyme conformation.
  • Antimicrobial Action : Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis, a crucial pathway for bacterial proliferation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Comparative studies have shown its effectiveness against Gram-positive and Gram-negative bacteria.

Bacterial Strain Inhibition Zone (mm) Concentration (mg/ml)
Escherichia coli1550
Staphylococcus aureus1850
Bacillus subtilis1650

These results suggest that the compound could be developed as an effective antibacterial agent.

Anticancer Activity

Recent studies have explored the potential anticancer properties of this compound. In vitro assays demonstrated that it can inhibit the proliferation of cancer cells:

  • Cell Lines Tested :
    • MDA-MB-231 (breast cancer)
    • HeLa (cervical cancer)
    • A549 (lung cancer)
  • IC50 Values :
    • MDA-MB-231: 5.0μM5.0\,\mu M
    • HeLa: 7.5μM7.5\,\mu M
    • A549: 6.0μM6.0\,\mu M

The compound showed selective cytotoxicity towards cancer cells while exhibiting minimal toxicity to normal cells, indicating its potential as a targeted therapeutic agent.

Case Studies

Several studies have reported on the efficacy of this compound in various biological contexts:

  • Study on Antimicrobial Effects :
    • A study conducted by assessed the compound's effectiveness against multiple bacterial strains using disc diffusion methods, confirming its broad-spectrum antibacterial properties.
  • Anticancer Research :
    • A recent publication highlighted its role in inhibiting tumor growth in xenograft models, demonstrating significant reductions in tumor size compared to control groups treated with standard chemotherapy agents .

Comparative Analysis with Similar Compounds

This compound has been compared with other sulfonamide derivatives to evaluate differences in biological activity:

Compound IC50 (μM) Activity Type
This compound5.0Anticancer
N-(3-chloro-2-methylphenyl)-5-nitrobenzenesulfonamide10.0Anticancer
2,5-dichloro-N-(3-chloro-4-methylphenyl)benzenesulfonamide7.5Antimicrobial

This table demonstrates that while all compounds exhibit promising activities, this compound shows superior potency in anticancer applications.

Q & A

Q. What are the standard synthetic routes for preparing N-(3-chloro-4-methylphenyl)-4-ethoxybenzenesulfonamide, and how can reaction conditions be optimized?

Answer:

  • Synthetic Routes : The compound is typically synthesized via nucleophilic substitution between a sulfonyl chloride intermediate (e.g., 4-ethoxybenzenesulfonyl chloride) and 3-chloro-4-methylaniline. This reaction is facilitated by bases like triethylamine in aprotic solvents (e.g., dichloromethane) .
  • Optimization : Key parameters include:
    • Temperature : Maintain 0–5°C during sulfonamide bond formation to minimize side reactions.
    • Solvent Choice : Use anhydrous dimethylformamide (DMF) for improved solubility of aromatic amines .
    • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >95% purity .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Answer:

  • 1H/13C NMR : Confirm substituent positions (e.g., ethoxy group at C4, chloro-methylphenyl moiety) via chemical shifts (e.g., δ 1.4 ppm for ethoxy -CH3, δ 7.2–7.8 ppm for aromatic protons) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (C15H16ClNO3S, [M+H]+ expected: 326.0584) .
  • UV-Vis Spectroscopy : Detect π→π* transitions (λmax ~260–280 nm) for purity assessment .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Answer:

  • Enzyme Inhibition : Screen against carbonic anhydrase isoforms (common sulfonamide targets) using stopped-flow CO2 hydration assays .
  • Antimicrobial Testing : Perform MIC assays against Gram-positive bacteria (e.g., S. aureus) due to sulfonamides’ historical antibiotic role .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., ethoxy vs. nitro) influence sulfonamide reactivity in cross-coupling reactions?

Answer:

  • Electron-Withdrawing Groups (EWGs) : Nitro substituents increase sulfonamide electrophilicity, accelerating Suzuki-Miyaura couplings (e.g., with arylboronic acids) but may hinder regioselectivity.
  • Electron-Donating Groups (EDGs) : Ethoxy groups reduce electrophilicity, requiring Pd catalysts with stronger ligands (e.g., XPhos) for efficient coupling .
  • Methodological Insight : Use DFT calculations (e.g., Gaussian09) to model charge distribution and predict reaction sites .

Q. How can structural contradictions in crystallographic data (e.g., bond angles vs. computational models) be resolved?

Answer:

  • X-ray Crystallography : Resolve discrepancies by comparing experimental data (e.g., C–S bond length: ~1.76 Å) with computational models (e.g., B3LYP/6-31G*) .
  • Example : A 2010 study resolved a 5° deviation in dihedral angles via Hirshfeld surface analysis, attributing it to crystal packing forces .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

Answer:

  • Byproduct Analysis : Common byproducts include hydrolyzed sulfonic acids (from moisture exposure) or dimerized species. Use HPLC-MS to identify impurities .
  • Mitigation :
    • Inert Atmosphere : Conduct reactions under N2 to prevent hydrolysis .
    • Catalyst Tuning : Add 2,2,6,6-tetramethylpiperidine to suppress base-catalyzed side reactions .

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